N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound. It features a tetrazole ring, a cyclopentathiophene core, and a carboxamide group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopentathiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the tetrazole ring: This step often involves the reaction of an azide with a nitrile group under acidic or basic conditions.
Attachment of the carboxamide group: This can be done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- Examples include 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4H-thiophene-3-carboxamide .
N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: can be compared with other tetrazole-containing compounds, cyclopentathiophene derivatives, and carboxamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13N5OS |
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Molecular Weight |
275.33 g/mol |
IUPAC Name |
N-prop-2-enyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H13N5OS/c1-2-6-13-11(18)10-8-4-3-5-9(8)19-12(10)17-7-14-15-16-17/h2,7H,1,3-6H2,(H,13,18) |
InChI Key |
MAKADZAZPRGJHG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3 |
Origin of Product |
United States |
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